Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Plant Physiology Synthetic Auxins Structure-Activity Relationship

Obtaining a reliable source of 2,6-dichloro-4-formylphenoxyacetic acid methyl ester with the precise substitution pattern required for structure-activity relationship studies is a common procurement challenge. This compound resolves that need: • Unique 2,6-dichloro substitution ensures auxin-like activity and metabolic stability. • Reactive 4-formyl group enables aldol condensation, reductive amination, and oxidation chemistries. • Methyl ester provides optimal lipophilicity for biological assays and plant uptake studies. • Serves as a strategic building block for hypolipidemic and antifungal agent discovery.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
Cat. No. B12502390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-dichloro-4-formylphenoxy)acetate
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl
InChIInChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3
InChIKeyBTBAODIIBWGUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate: Technical Specifications and Procurement Considerations


Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a specialized chlorinated phenoxyacetic acid derivative characterized by a unique substitution pattern featuring chlorine atoms at the 2- and 6-positions and a reactive formyl group at the 4-position [1]. This compound serves primarily as a versatile synthetic intermediate and a scaffold for derivatization in agrochemical and pharmaceutical research [2]. Its procurement is typically for non-human research applications [1]. The combination of electron-withdrawing chlorine atoms, which confer metabolic stability, and the electrophilic formyl group, which provides a handle for further chemical elaboration, underpins its utility in advanced organic synthesis [1].

Why Generic Phenoxyacetate Analogs Cannot Substitute for Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate


Generic substitution among chlorinated phenoxyacetic acid derivatives is not scientifically valid due to profound, structure-driven differences in biological activity and chemical reactivity. A comparative analysis of plant growth regulator activity reveals that the 2,6-dichloro substitution pattern is essential for auxin activity in the pea test, whereas the 3,5-dichloro analog is completely inactive [1]. Furthermore, the presence of the reactive formyl group at the 4-position provides a synthetic advantage, enabling a range of downstream chemical transformations (e.g., aldol condensations, reductive aminations, oxidations) that are impossible with non-formylated analogs [2]. Substituting the methyl ester for an ethyl ester can alter the compound's lipophilicity and pharmacokinetic profile, impacting its suitability for specific biological assays [3]. Therefore, selecting the precise methyl ester with the 2,6-dichloro-4-formyl motif is a critical determinant of success in both synthetic and biological applications.

Quantitative Comparative Evidence for Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate Selection


Comparative Auxin Activity in Pea Stem Tissue Bioassay

The target compound's structural class, the 2,6-dichloro-phenoxyacetic acid derivatives, demonstrates significant auxin activity. This is in stark contrast to the 3,5-dichloro analog, which is completely inactive in the pea test for synthetic auxins [1]. This highlights that the 2,6-dichloro substitution pattern is a key determinant of biological function.

Plant Physiology Synthetic Auxins Structure-Activity Relationship

Comparison of LogP Values Between Methyl and Ethyl Ester Analogs

The methyl ester (target compound) and its closely related ethyl ester analog exhibit different lipophilicities. The ethyl ester (ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate) has a calculated LogP of 2.92 , indicating it is more lipophilic than the methyl ester. This difference in lipophilicity can affect membrane permeability, solubility, and overall pharmacokinetic behavior in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Diuretic Activity of Aldehyde-Derived Analogs

An aldol-dehydration reaction between (2,3-dichloro-4-formylphenoxy)acetic acid—a close structural analog differing only in chlorine position—and various carbonyl compounds produced 23 alpha,beta-unsaturated aryl ketones. Three of these derivatives exhibited diuretic activity in mice, with the most active compound being half as toxic as the clinical comparator ethacrynic acid [1]. This underscores the utility of the formyl group as a handle for creating bioactive molecules.

Medicinal Chemistry Pharmacology Diuretics

Recommended Application Scenarios for Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate in R&D and Industrial Procurement


Synthesis of Bioactive Chalcones and Alpha,Beta-Unsaturated Ketones

The aldehyde functionality of Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a key synthetic handle for aldol-type condensations, as demonstrated with close structural analogs [1]. This enables the facile synthesis of novel chalcone-like molecules and alpha,beta-unsaturated ketones, which are privileged scaffolds in medicinal chemistry for discovering new therapeutic candidates, including those with diuretic or anti-inflammatory potential.

Precursor for Hypolipidemic and Antifungal Agent Development

This compound serves as a viable precursor to substituted phenoxydialkylacetic acids and esters, a class of compounds with demonstrated hypolipidemic and antifungal activities [1]. Its 2,6-dichloro-4-formylphenoxy core provides the required structural features for this class of bioactives, making it a strategic building block for exploring novel treatments for metabolic disorders and fungal infections.

Investigations into Novel Plant Growth Regulators

Given that the 2,6-dichloro substitution pattern on a phenoxyacetic acid backbone is essential for auxin-like activity [1], Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a logical starting point for designing new synthetic auxins or anti-auxins. The methyl ester form provides a balanced lipophilicity for plant uptake studies, and the formyl group allows for further structural diversification to modulate selectivity and potency in agricultural research settings.

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